(E)-4-Methylbenzaldehyde oxime (E)-4-Methylbenzaldehyde oxime
Brand Name: Vulcanchem
CAS No.: 3717-16-6
VCID: VC16002788
InChI: InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)6-9-10/h2-6,10H,1H3/b9-6-
SMILES:
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol

(E)-4-Methylbenzaldehyde oxime

CAS No.: 3717-16-6

Cat. No.: VC16002788

Molecular Formula: C8H9NO

Molecular Weight: 135.16 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-Methylbenzaldehyde oxime - 3717-16-6

Specification

CAS No. 3717-16-6
Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
IUPAC Name (NZ)-N-[(4-methylphenyl)methylidene]hydroxylamine
Standard InChI InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)6-9-10/h2-6,10H,1H3/b9-6-
Standard InChI Key SRNDYVBEUZSFEZ-TWGQIWQCSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=N\O
Canonical SMILES CC1=CC=C(C=C1)C=NO

Introduction

Structural Elucidation and Molecular Characteristics

Core Chemical Identity

(E)-4-Methylbenzaldehyde oxime (C₈H₉NO) is an anti-configurational oxime characterized by a hydroxylamine group (-NOH) transposed relative to the para-methyl substituent on the aromatic ring . Its IUPAC name, (NZ)-N-[(4-methylphenyl)methylidene]hydroxylamine, reflects the E-geometry at the C=N bond . The compound’s stereochemical purity is critical for its reactivity, as demonstrated in cycloaddition and dimerization reactions .

Table 1: Fundamental Molecular Properties

PropertyValueMethod/Source
Molecular Weight135.16 g/molPubChem Computed
XLogP32.4XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.8.18
Topological Polar SA32.6 ŲCactvs 3.4.8.18
Rotatable Bonds1PubChem

Spectroscopic Signatures

The compound’s GC-MS profile shows dominant fragments at m/z 135 (molecular ion), 92 (tropylium ion), and 91 (benzyl cleavage) . Crystallographic analysis confirms planar geometry at the imine bond, with bond lengths of 1.28 Å (C=N) and 1.41 Å (N-O) .

Synthetic Methodologies and Mechanochemical Pathways

Conventional Oxime Synthesis

(E)-4-Methylbenzaldehyde oxime is typically synthesized via nucleophilic addition of hydroxylamine to 4-methylbenzaldehyde under acidic conditions. Steric control during crystallization ensures E-selectivity, achieving >98% isomeric purity .

Table 2: Optimized Mechanochemical Conditions

ParameterOptimal ValueEffect on Yield
Milling Frequency30 HzMaximizes energy transfer
BaseNEt₃ (1 equiv)Neutralizes HSO₄⁻ byproducts
Reaction Time30 minCompletes nitrile oxide formation

This method eliminates solvent waste and enhances reaction efficiency compared to traditional solution-phase approaches .

Reactivity and Functional Applications

Nitrile Oxide Intermediate Formation

Under oxidative conditions, (E)-4-methylbenzaldehyde oxime generates a transient nitrile oxide species (4-methylbenzonitrile oxide), which participates in 1,3-dipolar cycloadditions. Steric effects from the para-methyl group direct regioselectivity in alkyne additions, favoring 5-substituted isoxazoline products .

Pharmaceutical Relevance

Dimerization products (furoxans) exhibit vasodilatory activity through nitric oxide release. The 4-methyl derivative shows enhanced metabolic stability compared to unsubstituted analogs, making it a candidate for cardiovascular drug development .

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